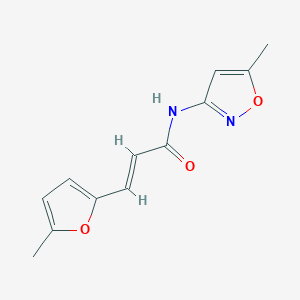![molecular formula C18H19F3N2 B5623440 1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5623440.png)
1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine involves its binding to serotonin receptors in the brain. It has been shown to have agonistic effects on the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been shown to inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to an increase in mood, arousal, and cognitive function. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. This compound has also been shown to have a high affinity for serotonin receptors, making it a useful tool for studying the effects of serotonin on the brain. However, this compound has several limitations as well. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. Additionally, this compound has been shown to have off-target effects on other neurotransmitter systems, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of 1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine. One area of research is the development of new piperazine derivatives that have more selective effects on serotonin receptors. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Finally, this compound could be used as a tool for the development of new therapeutic agents for the treatment of mood and anxiety disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. It has been shown to have agonistic effects on the 5-HT1A and 5-HT2A receptors, leading to an increase in mood, arousal, and cognitive function. This compound has several advantages for use in lab experiments, but also has several limitations. There are several future directions for the study of this compound, including the development of new piperazine derivatives and the investigation of its long-term effects on the brain and behavior.
Méthodes De Synthèse
1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine is synthesized through a series of chemical reactions involving piperazine and trifluoromethylbenzyl chloride. The process involves the use of various reagents and solvents, including sodium hydroxide, hydrochloric acid, and dichloromethane. The final product is obtained through a purification process using chromatography.
Applications De Recherche Scientifique
1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine has been used in scientific research to study its effects on the central nervous system. It is commonly used as a model compound to investigate the effects of piperazine derivatives on neurotransmitter systems, particularly serotonin receptors. This compound has been shown to have agonistic effects on the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
Propriétés
IUPAC Name |
1-phenyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2/c19-18(20,21)16-6-4-5-15(13-16)14-22-9-11-23(12-10-22)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOKPLZWQAWTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopentylcarbonyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5623370.png)
![5-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-oxazole-4-carboxamide](/img/structure/B5623380.png)
![1-(methoxyacetyl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5623389.png)
![(3-{2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5623406.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B5623414.png)
![methyl 4-({[4-(4-morpholinyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5623422.png)
![5-oxo-N-[2-(2-pyrazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623427.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoic acid](/img/structure/B5623434.png)

![5-allyl-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-methylpyrimidin-2-amine](/img/structure/B5623448.png)
![(3R*,4R*)-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5623464.png)


